3-(3-Chlorobenzoyl)-5-fluoropyridine
CAS No.:
Cat. No.: VC16219247
Molecular Formula: C12H7ClFNO
Molecular Weight: 235.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7ClFNO |
|---|---|
| Molecular Weight | 235.64 g/mol |
| IUPAC Name | (3-chlorophenyl)-(5-fluoropyridin-3-yl)methanone |
| Standard InChI | InChI=1S/C12H7ClFNO/c13-10-3-1-2-8(4-10)12(16)9-5-11(14)7-15-6-9/h1-7H |
| Standard InChI Key | CQPCMQCOESHZCX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=CN=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-(3-Chlorobenzoyl)-5-fluoropyridine is C₁₂H₇ClFNO, with a molecular weight of 247.64 g/mol. The compound’s structure combines a pyridine core with two functional groups:
-
A fluorine atom at the 5-position, which enhances electronegativity and influences aromatic ring reactivity.
-
A 3-chlorobenzoyl group at the 3-position, introducing steric bulk and potential for π-π stacking interactions .
Key physicochemical properties inferred from analogous pyridine derivatives include:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the benzoyl group’s hydrophobic nature.
-
Melting Point: Estimated range of 120–140°C, based on structurally similar chlorinated pyridines .
-
Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the benzoyl ester linkage.
Synthetic Methodologies and Reaction Pathways
Although no direct synthesis of 3-(3-Chlorobenzoyl)-5-fluoropyridine has been documented, established protocols for analogous compounds provide a roadmap for its preparation. The following strategies are derived from studies on pyridine functionalization :
Friedel-Crafts Acylation
Acylation of 5-fluoropyridine with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) could yield the target compound. This method is widely used for introducing benzoyl groups to aromatic systems :
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling between 5-fluoro-3-bromopyridine and 3-chlorophenylboronic acid offers an alternative route. This method ensures regioselectivity and high yields in halogenated pyridine systems .
Post-Functionalization of Preformed Pyridines
Modification of pre-synthesized pyridine derivatives via nucleophilic aromatic substitution (NAS) or metal-halogen exchange could introduce the fluorine and chlorobenzoyl groups sequentially. For example, fluorination using KF or Selectfluor® followed by benzoylation .
Comparative Analysis with Structural Analogs
The table below contrasts 3-(3-Chlorobenzoyl)-5-fluoropyridine with related compounds described in the literature :
Challenges and Future Directions
-
Synthetic Optimization: Current methods for analogous compounds suffer from low yields (~40–60%) . Catalytic systems (e.g., photoredox catalysis) could improve efficiency.
-
Biological Screening: Prioritize in vitro assays against DHU dehydrogenase and cancer cell lines to validate theoretical activity.
-
Structural Modifications: Explore replacing chlorine with other halogens (e.g., Br, I) to modulate lipophilicity and target engagement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume